molecular formula C26H25ClN2O5 B11643398 (2-chlorophenyl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

(2-chlorophenyl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Cat. No.: B11643398
M. Wt: 480.9 g/mol
InChI Key: MZHSXCZATOXWCG-UHFFFAOYSA-N
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Description

(2-chlorophenyl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring substituted with chlorophenyl and dimethoxyphenyl groups, making it an interesting subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-chlorophenyl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of substituted pyrazoles in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

The compound’s potential therapeutic applications are explored in medicine. Its ability to modulate specific biological pathways makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (2-chlorophenyl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (2-chlorophenyl)(5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
  • (2-chlorophenyl)(5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Uniqueness

Compared to similar compounds, (2-chlorophenyl)(5-(2,3-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone stands out due to its specific substitution pattern on the pyrazole ring. This unique arrangement of substituents influences its chemical reactivity and biological activity, making it a distinct and valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H25ClN2O5

Molecular Weight

480.9 g/mol

IUPAC Name

(2-chlorophenyl)-[3-(2,3-dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone

InChI

InChI=1S/C26H25ClN2O5/c1-31-22-13-12-16(14-24(22)33-3)20-15-21(18-9-7-11-23(32-2)25(18)34-4)29(28-20)26(30)17-8-5-6-10-19(17)27/h5-14,21H,15H2,1-4H3

InChI Key

MZHSXCZATOXWCG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(C2)C3=C(C(=CC=C3)OC)OC)C(=O)C4=CC=CC=C4Cl)OC

Origin of Product

United States

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